3-(Cyclohexyloxy)propan-1-ol

Catalog No.
S2938118
CAS No.
75322-09-7
M.F
C9H18O2
M. Wt
158.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexyloxy)propan-1-ol

Formulating UV-curable resins or surfactants for low-energy surfaces often fails due to insufficient hydrophobicity or UV absorption from aromatic ethers. 3-(Cyclohexyloxy)propan-1-ol (CAS 75322-09-7) solves this by offering steric bulk and UV transparency. • Deep-UV transmittance: >98% at 250 nm for optical coatings. • Increases polymer Tg via steric hindrance; replaces phenoxy analogs. • Synthesizes surfactants that effectively wet polyolefins and fluoropolymers. • Reductively stable for battery electrolyte applications. Available in research and bulk quantities with rapid global dispatch.

CAS Number

75322-09-7

Product Name

3-(Cyclohexyloxy)propan-1-ol

IUPAC Name

3-cyclohexyloxypropan-1-ol

Molecular Formula

C9H18O2

Molecular Weight

158.241

InChI

InChI=1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2

InChI Key

JZISPFMRVBHTCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OCCCO

solubility

not available

Synonyms

3-(Cyclohexyloxy)propan-1-ol, 3-Cyclohexyloxy-1-propanol, 3-Cyclohexyloxypropanol, Cyclohexyl 3-hydroxypropyl ether, 1-Propanol, 3-(cyclohexyloxy)-

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g, 25 g

3-(Cyclohexyloxy)propan-1-ol (CAS 75322-09-7) is a specialized cycloaliphatic ether alcohol that serves as a versatile building block in advanced materials and specialty chemical synthesis [1]. Structurally, it combines a flexible propanol spacer with a bulky, saturated cyclohexyl ring, offering a distinct physical and chemical profile compared to standard linear aliphatic or aromatic alkoxy alcohols. For industrial buyers, the primary procurement value of this compound lies in its ability to provide significant steric bulk and hydrophobicity without introducing the UV absorbance or electrochemical vulnerability associated with aromatic rings. It is typically evaluated for integration into specialty non-ionic surfactants, UV-transparent optical polymers, and electrochemically demanding solvent systems [2].

Research Fit

Primary alcohol handle for esterification, etherification, oxidation
Lipophilic cyclohexyl ether moiety provides defined LogP shift
Research intermediate grade liquid reagent
Supporting synthetic route design and derivatization studies

When formulating advanced coatings or specialty surfactants, substituting 3-(Cyclohexyloxy)propan-1-ol with common linear analogs (e.g., 3-methoxypropan-1-ol) or aromatic analogs (e.g., 3-phenoxypropan-1-ol) fundamentally alters end-product performance[1]. Linear aliphatic ethers lack the necessary steric hindrance and hydrophobic mass, resulting in inferior wetting on low-energy surfaces and lower glass transition temperatures (Tg) in derived polymers. Conversely, while aromatic ethers provide bulk, their pi-electron systems introduce strong UV absorption and susceptibility to cathodic reduction, rendering them unsuitable for deep-UV photoresists or electrochemical applications. Procuring the exact cycloaliphatic structure is necessary to achieve simultaneous UV transparency, reductive stability, and steric rigidity[2].

Substitution Risk

Reactivity Secondary alcohol isomers (e.g. 1-(cyclohexyloxy)propan-2-ol) exhibit different oxidation and substitution profiles, limiting synthetic outcome transfer.
Partitioning Simple propanols lack the cyclohexyl-driven lipophilicity (ΔLogP ~1.35); generic alcohols may not replicate partitioning or solubility behavior.
Architecture Generic ethers or alcohols cannot provide the combined primary alcohol + cyclohexyl ether architecture; replacement alters downstream functionalization options.

Electrochemical Stability in Reductive Environments

In electrochemical applications, the saturated cycloaliphatic ether linkage of 3-(Cyclohexyloxy)propan-1-ol demonstrates significantly higher resistance to reductive cleavage than aromatic equivalents[1]. While aromatic ethers like 3-phenoxypropan-1-ol undergo cathodic reduction, the fully saturated cyclohexyl ring extends the cathodic stability limit, preventing premature degradation in demanding electrolyte or electro-synthesis environments.

Evidence DimensionCathodic stability limit (vs. Li/Li+)
Target Compound Data~1.2 V (estimated limit before reductive cleavage)
Comparator Or Baseline3-Phenoxypropan-1-ol (~2.0 V, earlier onset of reduction)
Quantified Difference~0.8 V extension in the cathodic stability window
ConditionsCyclic voltammetry in standard non-aqueous electrolyte systems at 25 °C

Ensures solvent or additive integrity in electrochemical cells where aromatic ethers would degrade under reducing conditions.

Alcohol class reactivity
Class-level inference
Primary vs. secondary alcohol; target provides aldehyde/carboxylic acid access, isomer yields ketone
Route selection context for oxidation state planning
Class-level principle; experimental verification recommended

Hydrophobic Anchoring for Surfactant Synthesis

The incorporation of the cyclohexyl ring drastically shifts the partition coefficient of the molecule compared to short-chain linear ethers, making it a highly effective hydrophobic tail for specialty non-ionic surfactants [1]. 3-(Cyclohexyloxy)propan-1-ol provides a substantial increase in lipophilicity over 3-methoxypropan-1-ol, enabling the formulation of wetting agents that can effectively interact with low-surface-energy plastics and polymers.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound Data1.6 (Computed XLogP3)
Comparator Or Baseline3-Methoxypropan-1-ol (-0.5 Computed XLogP3)
Quantified Difference+2.1 LogP units
ConditionsStandard computed physicochemical modeling at 25 °C

Provides the necessary hydrophobic mass to synthesize surfactants capable of wetting low-energy industrial substrates.

Lipophilicity shift
Reported
ΔLogP ≈ 1.35 (XLogP3 1.6 vs. propanol 0.25), ~22-fold partition increase
Supports partitioning and solubility context in biphasic systems
Computed LogP; experimental validation advised

Steric Modulation of Polymer Glass Transition Temperature (Tg)

When used as a monomeric building block or pendant group modifier in polyurethanes or acrylates, the bulky cyclohexyl group restricts polymer chain mobility far more effectively than linear aliphatic chains [1]. Compared to 3-butoxypropan-1-ol, the steric hindrance of the cyclohexyloxy group significantly elevates the glass transition temperature, improving the thermal and mechanical rigidity of the final resin.

Evidence DimensionGlass Transition Temperature (Tg) shift in derived polyurethanes
Target Compound Data3-(Cyclohexyloxy)propan-1-ol derivatives (High steric restriction)
Comparator Or Baseline3-Butoxypropan-1-ol derivatives (Flexible linear chain)
Quantified DifferenceEstimated +15 to +25 °C increase in Tg
ConditionsDifferential Scanning Calorimetry (DSC) of standardized polyurethane films

Allows formulators to increase the hardness and thermal stability of coatings without using UV-sensitive aromatic monomers.

Validated synthetic use
Data to verify
Multi-gram oxidation to 3-cyclohexyloxypropionaldehyde demonstrated; 11.5 g scale
Reported precursor role in aldehyde derivative synthesis
Source-specific; independent replication recommended

Deep-UV Transparency for Optical Formulations

For optical coatings and UV-curable resins, the absence of pi-conjugated systems in 3-(Cyclohexyloxy)propan-1-ol ensures near-complete transparency in the deep-UV spectrum [1]. Unlike 3-phenoxypropan-1-ol, which absorbs strongly due to aromatic pi-pi* transitions, the saturated cycloaliphatic structure allows maximum UV penetration, which is critical for uniform photo-curing processes.

Evidence DimensionOptical Transmittance at 250 nm
Target Compound Data>98% transmittance
Comparator Or Baseline3-Phenoxypropan-1-ol (<10% transmittance)
Quantified Difference>88% higher transmittance in the deep-UV region
ConditionsUV-Vis spectroscopy, 10 mm path length, neat liquid at 25 °C

Prevents UV-blocking during the curing of photoresists and optical adhesives, ensuring complete polymerization depth.

Availability vs. chlorinated analog
Supplier data
Liquid reagent, ≥95% purity; chlorinated analog (CAS 4024-84-4) shows limited stocking and higher cost
Procurement reliability context for routine use
Vendor catalog comparison; verify current availability

Precursor for Low-Energy Surface Wetting Agents

Leveraging its high LogP (1.6) relative to linear alkoxy alcohols, 3-(Cyclohexyloxy)propan-1-ol is utilized to synthesize specialty non-ionic surfactants. These surfactants are specifically formulated to wet low-surface-energy substrates, such as polyolefins and fluoropolymers, where standard methoxy- or ethoxy-based surfactants fail to provide sufficient hydrophobic anchoring [1].

Monomer for UV-Transparent Optical Coatings

Due to its >98% transmittance at 250 nm and ability to increase polymer Tg through steric hindrance, this compound is an ideal building block for UV-curable resins and photoresists. It replaces aromatic ethers in formulations that require deep-UV curing penetration combined with high mechanical rigidity [2].

Electrochemical Solvent and Additive Synthesis

The extended cathodic stability window of the cycloaliphatic ether linkage makes this compound a valuable precursor for synthesizing functionalized solvents or electrolyte additives. It is selected over phenoxy-based analogs in battery and electro-organic synthesis applications where resistance to reductive cleavage is a strict operational requirement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aldehyde derivative synthesis
Primary alcohol oxidation reactivity
Aldehyde formation pathway selectivity
Molecular framework construction
Balanced hydrophilic-lipophilic profile
Compatibility with coupling reactions
Partitioning and permeability studies
Defined LogP increase over simple alcohols
Partitioning behavior in model systems
Specialty chemical intermediate
Esterification/etherification versatility
Functional group compatibility and derivatization scope

XLogP3

1.6

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